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Introduction
BING, a novel 13-residue antimicrobial peptide (AMP) isolated from the plasma of the

Japanese medaka fish (Oryzias latipes), has demonstrated significant broad-spectrum

antibacterial activity, including against drug-resistant strains.[1][2] Its mechanism of action

involves the suppression of the CpxR-CpxA two-component system, a key regulator of the

bacterial envelope stress response.[1][2][3] This unique mode of action makes BING a

promising candidate for the development of new antimicrobial therapeutics.

This document provides detailed application notes and protocols for the mass spectrometry-

based analysis of BING peptide fragments. These guidelines are intended to assist

researchers in the identification, quantification, and functional characterization of BING and its

fragments in various biological matrices.

Quantitative Data Summary
The following tables summarize the quantitative data regarding the antimicrobial activity of the

BING peptide and its effect on gene expression, as determined in preclinical studies.

Table 1: Minimum Inhibitory Concentration (MIC) of BING Peptide Against Various Bacterial

Strains
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Bacterial Strain MIC (µg/mL)

Escherichia coli 10

Edwardsiella tarda 10

Pseudomonas aeruginosa 25

Streptococcus pyogenes 50

Data extracted from studies on the effect of BING on bacterial proliferation.[1][4]

Table 2: Relative Expression of cpxR Gene in Bacteria Upon Treatment with BING Peptide

Bacterial Strain Treatment Conditions
Relative cpxR Expression
(Fold Change)

Edwardsiella tarda 10 µg/mL BING for 60 min ~0.6

Escherichia coli 10 µg/mL BING for 1 hr ~0.7

Escherichia coli 10 µg/mL BING for 4 hr ~0.5

Escherichia coli
100 µg/mL (10x MIC) BING for

1 hr
~0.4

Pseudomonas aeruginosa 25 µg/mL BING for 24 hr ~0.8

Pseudomonas aeruginosa 25 µg/mL BING for 48 hr ~0.6

Data represents the downregulation of cpxR gene expression in response to BING treatment.

[1]

Signaling Pathway Diagram
The BING peptide exerts its antimicrobial effect by targeting the Cpx two-component signaling

pathway in Gram-negative bacteria. The following diagram illustrates the proposed mechanism

of action.
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Caption: Proposed signaling pathway of BING peptide targeting the CpxR-mediated envelope

stress response in Gram-negative bacteria.

Experimental Workflow
The following diagram outlines the general workflow for the mass spectrometry-based analysis

of BING peptide fragments, from sample acquisition to data analysis.
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Caption: General experimental workflow for the mass spectrometry analysis of BING peptide

fragments.

Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involved in the

mass spectrometry analysis of BING peptide fragments.

Protocol 1: Extraction of BING Peptide from Bacterial
Culture
This protocol is designed for the extraction of BING peptide from bacterial cultures treated with

the peptide.

Materials:

Bacterial culture treated with BING peptide

66.7% Ethanol[5][6]

Formic Acid (FA)

Acetonitrile (ACN)

Centrifuge

Solid-Phase Extraction (SPE) C18 cartridges

Procedure:

Harvest bacterial cells from the culture by centrifugation at 5,000 x g for 10 minutes at 4°C.

Resuspend the cell pellet in 1 mL of 66.7% ethanol.

Vortex vigorously for 1 minute and incubate on ice for 30 minutes to precipitate proteins.[6]

Centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell

debris.[6]
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Carefully collect the supernatant containing the extracted peptides.

Condition an SPE C18 cartridge by washing with 1 mL of 100% ACN followed by 1 mL of

0.1% FA in water.

Load the supernatant onto the conditioned SPE cartridge.

Wash the cartridge with 1 mL of 5% ACN/0.1% FA to remove salts and other hydrophilic

impurities.[5][6]

Elute the BING peptide fragments with 500 µL of 80% ACN/0.1% FA.

Dry the eluted sample in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.

Protocol 2: In-Solution Tryptic Digestion of Proteins
from BING-Treated Bacteria
This protocol is for the digestion of bacterial proteins to identify changes in the proteome upon

BING treatment.

Materials:

Bacterial cell lysate

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin (mass spectrometry grade)

Ammonium Bicarbonate (NH4HCO3) buffer (50 mM, pH 8.0)

Formic Acid (FA)

Procedure:

Quantify the protein concentration of the bacterial lysate using a standard protein assay.
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Take 50 µg of protein and adjust the volume to 50 µL with 50 mM NH4HCO3 buffer.

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce

disulfide bonds.

Cool the sample to room temperature.

Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for

30 minutes to alkylate cysteine residues.

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.

Stop the digestion by adding FA to a final concentration of 1%.

Proceed with desalting using a C18 ZipTip or SPE cartridge as described in Protocol 1, steps

6-10.

Protocol 3: LC-MS/MS Analysis of BING Peptide
Fragments
This protocol outlines the liquid chromatography and tandem mass spectrometry parameters

for the analysis of BING peptide fragments.

Instrumentation:

Nano-flow liquid chromatography system

High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

LC Parameters:

Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm)

Mobile Phase A: 0.1% Formic Acid in water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient: 5-40% B over 60 minutes, followed by a wash at 90% B and re-equilibration at 5%

B.

Flow Rate: 300 nL/min

MS/MS Parameters:

Ionization Mode: Positive electrospray ionization (ESI)

Data Acquisition: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)

MS1 Scan Range: m/z 350-1500

MS1 Resolution: 60,000

MS/MS Fragmentation: Higher-energy C-trap Dissociation (HCD) or Collision-Induced

Dissociation (CID)

TopN: 10-20 most intense precursor ions selected for fragmentation

Dynamic Exclusion: Enabled to prevent repeated fragmentation of the same precursor

Protocol 4: Data Analysis and Quantification
This protocol describes the steps for identifying and quantifying BING peptide fragments from

the acquired mass spectrometry data.

Software:

Proteome Discoverer, MaxQuant, or similar proteomics data analysis software

Database: A custom database containing the BING peptide sequence and the proteome of

the target bacterium.

Procedure:

Peptide Identification:

Perform a database search of the raw MS/MS data against the custom database.
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Set search parameters to include the specific enzyme used for digestion (if any), precursor

and fragment mass tolerances, and potential modifications.

Filter the identification results based on a false discovery rate (FDR) of <1%.

Label-Free Quantification (for relative quantification of bacterial proteins):

Use the software's label-free quantification feature to determine the relative abundance of

proteins between control and BING-treated samples based on precursor ion intensities or

spectral counts.

Targeted Quantification of BING Peptide (using Selected Reaction Monitoring - SRM or

Parallel Reaction Monitoring - PRM):

For absolute quantification, synthesize a stable isotope-labeled version of the BING
peptide to use as an internal standard.[7]

Develop an SRM or PRM method by selecting specific precursor-to-fragment ion

transitions for both the native and labeled BING peptide.

Spike the internal standard into the samples at a known concentration.

Acquire data in SRM or PRM mode and quantify the native BING peptide by comparing its

peak area to that of the internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. BING, a novel antimicrobial peptide isolated from Japanese medaka plasma, targets
bacterial envelope stress response by suppressing cpxR expression - PubMed
[pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12369490?utm_src=pdf-body
https://www.benchchem.com/product/b12369490?utm_src=pdf-body
https://www.benchchem.com/product/b12369490?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3943160/
https://www.benchchem.com/product/b12369490?utm_src=pdf-body
https://www.benchchem.com/product/b12369490?utm_src=pdf-body
https://www.benchchem.com/product/b12369490?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/352256505_BING_a_novel_antimicrobial_peptide_isolated_from_Japanese_medaka_plasma_targets_bacterial_envelope_stress_response_by_suppressing_cpxR_expression
https://pubmed.ncbi.nlm.nih.gov/34108601/
https://pubmed.ncbi.nlm.nih.gov/34108601/
https://pubmed.ncbi.nlm.nih.gov/34108601/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. BING, a novel antimicrobial peptide isolated from Japanese medaka plasma, targets
bacterial envelope stress response by suppressing cpxR expression - PMC
[pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. tandfonline.com [tandfonline.com]

6. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of
antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

7. Quantitative analysis of peptides and proteins in biomedicine by targeted mass
spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Mass Spectrometry
Analysis of BING Peptide Fragments]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12369490#mass-spectrometry-analysis-of-bing-
peptide-fragments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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